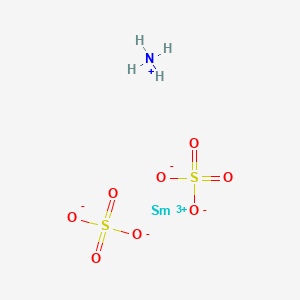
Ammonium samarium(3+) disulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium samarium(3+) disulphate is a chemical compound with the molecular formula H₄NO₈S₂Sm. It is a rare earth compound that contains samarium, a lanthanide metal. Samarium compounds are known for their unique optical and magnetic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium samarium(3+) disulphate can be synthesized through the reaction of samarium oxide (Sm₂O₃) with ammonium sulphate ((NH₄)₂SO₄) in an aqueous solution. The reaction typically involves dissolving samarium oxide in a solution of ammonium sulphate, followed by crystallization to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound involves similar methods but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Ammonium samarium(3+) disulphate undergoes various chemical reactions, including:
Oxidation: Samarium in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state samarium compounds.
Substitution: The ammonium and sulphate ions can be substituted with other ligands in coordination chemistry
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands like ethylenediamine or acetylacetone can be used under controlled conditions
Major Products Formed:
Oxidation: Higher oxidation state samarium oxides.
Reduction: Lower oxidation state samarium compounds.
Substitution: Various samarium coordination complexes
Scientific Research Applications
Ammonium samarium(3+) disulphate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other samarium compounds and coordination complexes.
Biology: Employed in bioimaging and as a contrast agent due to its unique optical properties.
Medicine: Investigated for its potential use in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the production of high-performance magnets, phosphors for display technologies, and catalysts for chemical reactions .
Mechanism of Action
The mechanism of action of ammonium samarium(3+) disulphate involves its interaction with molecular targets through coordination chemistry. Samarium ions can form complexes with various ligands, influencing the electronic and structural properties of the target molecules. These interactions can affect molecular pathways, leading to specific biological or chemical effects .
Comparison with Similar Compounds
- Samarium(III) chloride (SmCl₃)
- Samarium(III) nitrate (Sm(NO₃)₃)
- Samarium(III) oxalate (Sm₂(C₂O₄)₃)
- Samarium diiodide (SmI₂)
Comparison: Ammonium samarium(3+) disulphate is unique due to its specific combination of ammonium and sulphate ions, which can influence its solubility, stability, and reactivity compared to other samarium compounds. For example, samarium diiodide is widely used as a reducing agent in organic synthesis, while this compound is more commonly used in coordination chemistry and materials science .
Properties
CAS No. |
21995-29-9 |
|---|---|
Molecular Formula |
H4NO8S2Sm |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
azanium;samarium(3+);disulfate |
InChI |
InChI=1S/H3N.2H2O4S.Sm/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/q;;;+3/p-3 |
InChI Key |
UHVSGGICUWLXMJ-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















